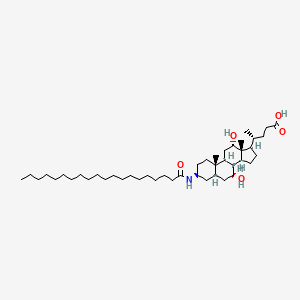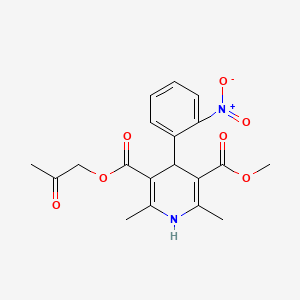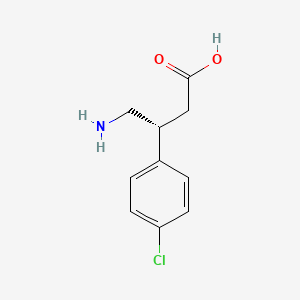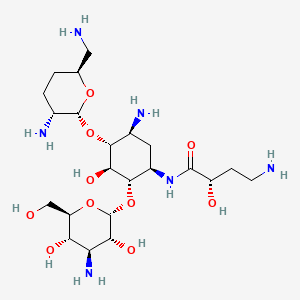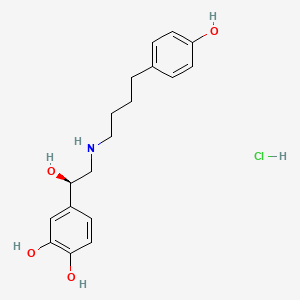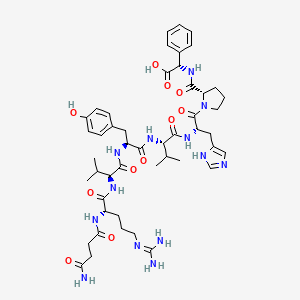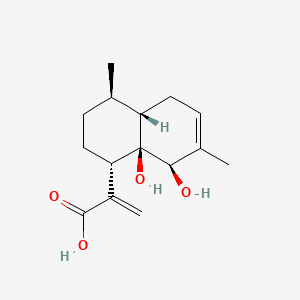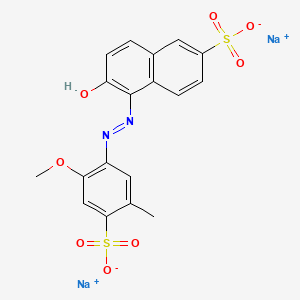
Rojo Allura AC
Descripción general
Descripción
Allura Red AC, also known as FD&C Red 40, is a red azo dye that is widely used in various applications such as drinks, juices, bakery, meat, and sweets products . It is usually supplied as its red sodium salt, but can also be used as the calcium and potassium salts . These salts are soluble in water .
Synthesis Analysis
Allura Red AC is manufactured by coupling diazotized 5-amino-4-methoxy-2-toluenesulfonic acid with 6-hydroxy-2-naphthalene sulfonic acid in an azo coupling reaction .
Molecular Structure Analysis
The molecular formula of Allura Red AC is C18H14N2Na2O8S2 . It contains an azo group (-N = N-) as the chromophore in the molecular structure .
Chemical Reactions Analysis
Allura Red AC is able to reduce by azoreductase enzymes in intestinal bacteria and in liver cells with the release of aromatic amines . This reaction has been associated with various adverse effects on human health .
Physical And Chemical Properties Analysis
Allura Red AC is a dark red powder or granules that is soluble in water and insoluble in ethanol . Its maximum absorbance lies at about 504 nm .
Aplicaciones Científicas De Investigación
- Toxicología y Preocupaciones de Salud: Sin embargo, el consumo elevado de Rojo Allura ha planteado preocupaciones de salud. Se ha asociado con alergias, intolerancia alimentaria y posibles efectos adversos en la salud humana, incluido el cáncer, la esclerosis múltiple, el trastorno por déficit de atención e hiperactividad (TDAH), el daño cerebral, las náuseas, las enfermedades cardíacas y el asma .
- Extracción con Fluido Supercrítico (EFS): La EFS ha surgido como una técnica eficaz para extraer Rojo Allura de matrices alimentarias. Ofrece ventajas como la reducción del uso de disolventes y la mejora de la eficiencia de extracción .
- Estudios en Ratones: El Rojo Allura AC se ha utilizado para evaluar la toxicidad del desarrollo. Los investigadores han investigado sus efectos sobre los esteroles neutros fecales (ENF) en ratones, proporcionando información sobre su posible impacto en el desarrollo .
- Investigación en Modelos Animales: La exposición crónica al this compound se ha relacionado con una mayor probabilidad de colitis ulcerosa, EII y enfermedad de Crohn en ratones de laboratorio. Este hallazgo genera preocupación sobre su seguridad, especialmente teniendo en cuenta su uso en medicamentos pediátricos .
- Rendimiento Experimental: El this compound sirve como reactivo colorante en robots de manipulación de líquidos. Su color distintivo permite a los investigadores observar y rastrear los movimientos de líquidos durante experimentos automatizados .
Industria de Alimentos y Bebidas
Métodos Analíticos y Detección
Estudios de Toxicidad del Desarrollo
Colitis y Enfermedades Inflamatorias Intestinales (EII)
Reactivo Colorante en Robótica de Laboratorio
En resumen, si bien el this compound continúa siendo ampliamente utilizado como colorante alimentario, las investigaciones en curso resaltan los posibles riesgos para la salud asociados con su consumo. Los científicos emplean métodos analíticos avanzados para detectar y cuantificar este colorante, y su impacto en la toxicidad del desarrollo y las enfermedades inflamatorias intestinales requiere una mayor investigación. ¡Recuerda siempre estar informado sobre las sustancias presentes en los alimentos que consumimos! 😊🔬🍔🥤 .
Mecanismo De Acción
Target of Action
Allura Red AC, also known as FD&C Red 40 or E 129, is a red azo dye commonly used in food . It primarily targets the gastrointestinal tract where it is consumed and absorbed . It has been used as a coloring agent and a non-absorbable color marker .
Mode of Action
Allura Red AC is manufactured by coupling diazotized 5-amino-4-methoxy-2-toluenesulfonic acid with 6-hydroxy-2-naphthalene sulfonic acid in an azo coupling reaction . It is soluble in water and in solution, its maximum absorbance lies at about 504 nm . The dye behaves as an anionic dye molecule .
Biochemical Pathways
Chronic exposure to Allura Red AC has been associated with elevated colonic serotonin (5-hydroxytryptamine; 5-HT) levels and impairment of the epithelial barrier function via myosin light chain kinase (MLCK) . This suggests that Allura Red AC may affect the serotonin synthesis pathway and the regulation of intestinal epithelial barrier function .
Pharmacokinetics
It is known to be absorbed in the gastrointestinal tract where it exerts its effects
Result of Action
Chronic exposure to Allura Red AC has been shown to exacerbate experimental models of colitis in mice . It is associated with elevated colonic serotonin levels and impairment of the epithelial barrier function . High consumption of Allura Red has been linked to adverse effects on human health including allergies, food intolerance, cancer, multiple sclerosis, attention deficit hyperactivity disorder, brain damage, nausea, cardiac disease, and asthma .
Action Environment
Allura Red AC is widely used in various food products, and its action can be influenced by the environment in which it is consumed. For example, it is more stable in certain pH levels and temperatures . It is also worth noting that regulations on the use of Allura Red AC vary by country, which can influence its prevalence in the food supply and thus its exposure to individuals .
Safety and Hazards
High consumption of Allura Red AC has been associated with various adverse effects on human health, including allergies, food intolerance, cancer, multiple sclerosis, attention deficit hyperactivity disorder, brain damage, nausea, cardiac disease, and asthma . It is considered potentially harmful as a result of skin, eye, or inhalation exposure .
Análisis Bioquímico
Biochemical Properties
Allura Red AC plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is metabolized by intestinal bacteria through azo reduction, leading to the formation of aromatic amines . These metabolites can interact with various biomolecules, including enzymes such as cyclooxygenase-2 (COX-2) and myosin light chain kinase (MLCK) . Allura Red AC promotes oxidative stress by generating reactive oxygen species (ROS), which can further influence the activity of these enzymes . Additionally, Allura Red AC has been shown to bind to serum albumin, affecting its transport and distribution within the body .
Cellular Effects
Allura Red AC has been found to impact various types of cells and cellular processes. Chronic exposure to Allura Red AC can disrupt gut barrier function and increase the production of serotonin, a neurotransmitter involved in gut health . This disruption can lead to alterations in gut microbiota composition and increased susceptibility to inflammatory bowel diseases (IBDs) such as colitis . Furthermore, Allura Red AC has been associated with increased oxidative stress and inflammation in liver and kidney cells, potentially leading to cellular damage . The compound also affects gene expression by upregulating the expression of COX-2 and other pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of Allura Red AC involves several key interactions at the molecular level. The compound binds to enzymes such as COX-2, leading to their activation and subsequent production of pro-inflammatory mediators . Allura Red AC also interacts with MLCK, impairing epithelial barrier function and promoting inflammation . Additionally, the compound’s metabolites can bind to DNA, potentially causing genotoxic effects . These interactions highlight the complex molecular pathways through which Allura Red AC exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allura Red AC can vary over time. Chronic exposure to the compound has been shown to induce mild colitis in mice, with elevated colonic serotonin levels and impaired epithelial barrier function observed after prolonged exposure . Intermittent exposure, on the other hand, does not significantly influence colitis susceptibility . The stability of Allura Red AC in laboratory conditions is generally high, with the compound remaining stable under standard storage conditions . Its degradation products can still exert biological effects, necessitating careful monitoring in experimental studies .
Dosage Effects in Animal Models
The effects of Allura Red AC vary with different dosages in animal models. At low doses, the compound does not significantly impact gut health or induce colitis . Higher doses can exacerbate colitis symptoms and promote inflammation . In mice, chronic exposure to Allura Red AC at doses found in commonly consumed dietary products has been shown to increase susceptibility to colitis . Toxic effects, such as DNA damage and oxidative stress, have also been observed at high doses . These findings underscore the importance of dosage considerations in evaluating the safety of Allura Red AC.
Metabolic Pathways
Allura Red AC is metabolized primarily by intestinal bacteria through azo reduction, resulting in the formation of aromatic amines . These metabolites can enter the bloodstream and interact with various proteins, including serum albumin . The compound’s metabolism also involves the generation of ROS, which can further influence cellular processes and contribute to oxidative stress . Additionally, Allura Red AC can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of Allura Red AC within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is absorbed in the gastrointestinal tract and enters the bloodstream, where it binds to serum albumin for transport . Allura Red AC can accumulate in various tissues, including the liver and kidneys, where it exerts its biological effects . The compound’s distribution is also affected by its binding to cellular proteins, which can influence its localization and activity .
Subcellular Localization
Allura Red AC exhibits specific subcellular localization patterns that can affect its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cells, where it can interact with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct Allura Red AC to specific cellular compartments . The compound’s subcellular localization is crucial for understanding its molecular mechanisms and potential genotoxic effects.
Propiedades
| { "Design of the Synthesis Pathway": "Allura Red AC can be synthesized through the azo-coupling reaction of 5-sulfo-2-(4-sulfophenylazo)benzoic acid with 2-naphthol.", "Starting Materials": [ "5-sulfo-2-amino benzoic acid", "4-nitrobenzene diazonium chloride", "2-naphthol", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Diazotization of 5-sulfo-2-amino benzoic acid with sulfuric acid and sodium nitrite to form 4-nitrobenzene diazonium chloride", "Preparation of 5-sulfo-2-(4-sulfophenylazo)benzoic acid by coupling 4-nitrobenzene diazonium chloride with 5-sulfo-2-amino benzoic acid in alkaline medium using sodium hydroxide", "Reduction of 5-sulfo-2-(4-sulfophenylazo)benzoic acid with sodium sulfite to form 5-sulfo-2-(4-aminophenylazo)benzoic acid", "Coupling of 5-sulfo-2-(4-aminophenylazo)benzoic acid with 2-naphthol in acidic medium using sulfuric acid to form Allura Red AC", "Purification of Allura Red AC by crystallization and drying" ] } | |
Número CAS |
25956-17-6 |
Fórmula molecular |
C18H16N2NaO8S2 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27); |
Clave InChI |
DZYBEOXTUJOKAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na] |
Apariencia |
Solid powder |
Color/Form |
Dark red powde |
melting_point |
300 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5- |
Otros números CAS |
25956-17-6 |
Descripción física |
Dark red powder or granules |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
In water, 2.25X10+5 mg/L at 25 °C In 50% alcohol, 1.3% Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Allura Red AC dye; CI 16035; CI-16035; CI16035; Curry red; FD & C Red no. 40; Food Red 17; Fancy Red; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does Allura Red AC interact with proteins in the body?
A1: Yes. Studies show that Allura Red AC binds to bovine serum albumin (BSA), a major carrier protein in blood plasma. [] This interaction is primarily driven by hydrophobic forces. []
Q2: What is the molecular formula and weight of Allura Red AC?
A2: Allura Red AC, also known as disodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonate, has the molecular formula C18H14N2Na2O8S2 and a molecular weight of 496.42 g/mol. [, ]
Q3: What spectroscopic techniques are used to characterize Allura Red AC?
A3: Several spectroscopic methods are employed, including UV-vis absorption spectroscopy, fluorescence spectroscopy, and infrared spectroscopy. These techniques provide insights into the compound's electronic structure and vibrational modes, enabling identification and quantification. [, , , ]
Q4: How does the stability of Allura Red AC vary with pH?
A4: Studies on the degradation of Allura Red AC using the Fenton reaction show that it is most effectively degraded at a near-neutral pH of 7, compared to acidic conditions (pH 2 and 5). [] This suggests that Allura Red AC may be more stable under acidic conditions.
A4: The scientific literature reviewed does not primarily focus on the catalytic properties of Allura Red AC. Research primarily focuses on its behavior as a substrate in degradation reactions.
A4: The provided literature primarily focuses on experimental investigations of Allura Red AC and does not delve deeply into computational chemistry studies.
Q5: The provided literature does not contain information on the structure-activity relationship of Allura Red AC and its analogues.
A5: The reviewed research primarily focuses on analytical methods for Allura Red AC detection and degradation studies, and does not provide information on specific formulation strategies.
Q6: Are there regulations regarding the use of Allura Red AC in food?
A8: Yes. The European Union and other countries have established acceptable daily intake (ADI) levels for Allura Red AC as a food additive. [, , ] Regulations aim to ensure consumer safety by limiting exposure.
Q7: Have any studies investigated the effects of Allura Red AC on cognitive function in animals?
A7: The provided literature does not discuss resistance or cross-resistance related to Allura Red AC.
Q8: Are there any potential substitutes for Allura Red AC as a food colorant?
A24: Yes, one study explored alternative dyes for use in edge wick analysis of packaging materials and found Allura Red AC to be a suitable substitute for amaranth. [] The choice of substitute depends on the specific application and desired properties.
Q9: How is Allura Red AC typically removed from industrial wastewater?
A25: Various methods are being investigated for the removal of Allura Red AC from wastewater, including adsorption onto materials like sawdust, [] degradation using Fenton processes, [, ] and biological treatment methods employing bacteria. []
A26: The research on Allura Red AC utilizes a range of analytical techniques including high-performance liquid chromatography (HPLC), UV-vis spectrophotometry, and various electrochemical methods. Access to these tools and expertise in analytical chemistry is crucial for characterizing and quantifying Allura Red AC in various matrices. [, , , ]
A9: The provided literature primarily focuses on recent studies and does not extensively delve into the historical development of Allura Red AC.
Q10: Does research on Allura Red AC involve collaborations across different scientific disciplines?
A28: Yes. The study of Allura Red AC spans various disciplines, including analytical chemistry, food science, toxicology, and environmental science. For instance, researchers studying the degradation of Allura Red AC collaborate with material scientists to develop effective adsorbents. [, ] Similarly, toxicologists collaborate with analytical chemists to assess potential health risks. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



